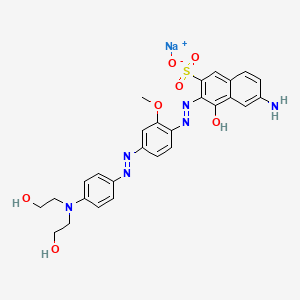
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its azo groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various azo derivatives and sulfonated compounds, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in textile and paper industries for dyeing fabrics and papers.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of stable complexes with metal ions and other substrates, leading to changes in color and other properties. The pathways involved include electron transfer and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt stands out due to its enhanced stability and intense coloration. Its unique structure allows for a broader range of applications, particularly in industrial and research settings.
Propiedades
Número CAS |
127750-23-6 |
|---|---|
Fórmula molecular |
C27H27N6NaO7S |
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
sodium;6-amino-3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H28N6O7S.Na/c1-40-24-16-20(30-29-19-4-7-21(8-5-19)33(10-12-34)11-13-35)6-9-23(24)31-32-26-25(41(37,38)39)14-17-2-3-18(28)15-22(17)27(26)36;/h2-9,14-16,34-36H,10-13,28H2,1H3,(H,37,38,39);/q;+1/p-1 |
Clave InChI |
FWQMSVMNZMXELS-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

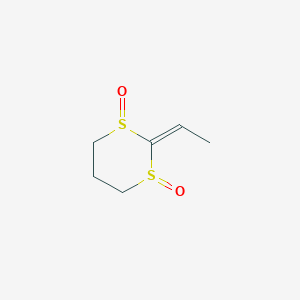
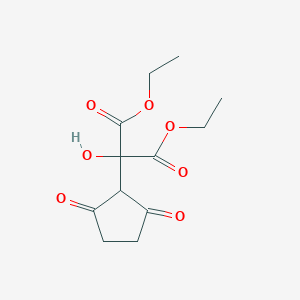
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)

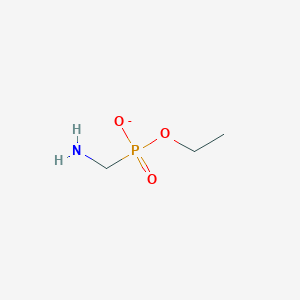
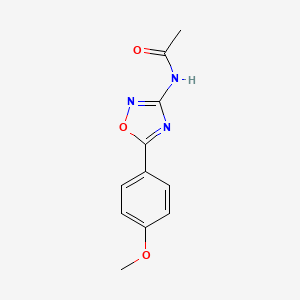
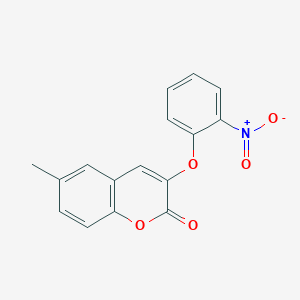

![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
